molecular formula C14H17NO B12849314 Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy-

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy-

Katalognummer: B12849314
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: JXYCKJMQSUHXDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, characterized by the presence of a methoxy group at the 7th position and a hexahydro structure, indicating partial hydrogenation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of intramolecular Mitsunobu cyclization followed by PPh3/I2/imidazole-mediated 6-exo-tet cyclization has been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This would include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with various receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and the hexahydro structure play crucial roles in its binding affinity and activity. The compound may modulate specific pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-7-methoxy- is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. Its methoxy group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C14H17NO

Molekulargewicht

215.29 g/mol

IUPAC-Name

7-methoxy-1,2,3,4,5,6-hexahydrobenzo[h]isoquinoline

InChI

InChI=1S/C14H17NO/c1-16-14-4-2-3-11-12(14)6-5-10-7-8-15-9-13(10)11/h2-4,15H,5-9H2,1H3

InChI-Schlüssel

JXYCKJMQSUHXDN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1CCC3=C2CNCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.